molecular formula C11H13N3O3S2 B2393837 6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-amine CAS No. 440627-31-6

6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-amine

Cat. No.: B2393837
CAS No.: 440627-31-6
M. Wt: 299.36
InChI Key: YSDGFRLFJHKCDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-amine is a chemical compound of significant interest in scientific research. It is built on a 1,3-benzothiazole core, a privileged scaffold in medicinal chemistry and materials science . The structure features a morpholine ring linked via a sulfonyl group at the 6-position of the benzothiazole, and an amine group at the 2-position. This 2-amine group is a favorable ligand for synthesizing dinuclear complexes containing nitrogen heterocycles . Compounds based on the 1,3-benzothiazolyl framework are extensively studied for their diverse pharmacological activities and applications in optical materials . The morpholine-sulfonyl substitution is a key functionalization seen in bioactive molecules, suggesting this compound's high value as a synthetic intermediate or building block. Researchers can utilize it to develop novel substances for various investigations, including biological screening and materials development. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S2/c12-11-13-9-2-1-8(7-10(9)18-11)19(15,16)14-3-5-17-6-4-14/h1-2,7H,3-6H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDGFRLFJHKCDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with morpholine and a sulfonylating agent. One common method involves the following steps:

    Sulfonylation: The 2-aminobenzothiazole is reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base such as triethylamine. This step introduces the sulfonyl group onto the benzothiazole ring.

    Morpholine Introduction: The sulfonylated intermediate is then reacted with morpholine under reflux conditions to introduce the morpholine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Industry: The compound is used in the synthesis of other chemical intermediates and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and morpholine groups play a crucial role in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The benzothiazol-2-amine scaffold is versatile, with modifications at the 6-position significantly altering physicochemical and biological properties. Key analogs include:

Compound Name Substituent at 6-Position Molecular Formula Molecular Weight Key Features
6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-amine Morpholine sulfonyl (SO₂-morpholine) C₁₁H₁₃N₃O₃S₂ 323.37 Enhanced solubility due to morpholine; potential CNS activity
6-(Methylthio)-1,3-benzothiazol-2-amine Methylthio (S-CH₃) C₈H₈N₂S₂ 196.29 Smaller substituent; lower polarity; limited bioavailability
6-Methylsulfonyl-1,3-benzothiazol-2-amine Methyl sulfonyl (SO₂-CH₃) C₈H₈N₂O₂S₂ 252.29 Electron-withdrawing sulfonyl group; may influence metabolic stability
6-(Trimethylsilyl)-1,3-benzothiazol-2-amine Trimethylsilyl (Si(CH₃)₃) C₁₀H₁₄N₂SSi 246.44 Bulky hydrophobic group; impacts steric hindrance and reactivity
6-(Pyrrolidin-1-yl)-1,3-benzothiazol-2-amine Pyrrolidinyl (five-membered amine) C₁₁H₁₃N₃S 231.31 Cyclic amine substituent; modulates electronic effects

Physicochemical Properties

  • Solubility : The morpholine sulfonyl group increases hydrophilicity compared to methylthio or trimethylsilyl derivatives .
  • Stability : Sulfonyl groups (e.g., methylsulfonyl) enhance oxidative stability, whereas silyl groups may confer sensitivity to hydrolysis .

Biological Activity

6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole class, characterized by its unique structural components, including a morpholine ring and a sulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Formula

The structural formula of this compound can be represented as follows:

C11H12N2O3S\text{C}_11\text{H}_{12}\text{N}_2\text{O}_3\text{S}

Molecular Characteristics

  • Molecular Weight : 299.4 g/mol
  • CAS Number : 440627-31-6

The compound features a benzothiazole core with a morpholine and sulfonyl substituent, which is significant for its biological interactions.

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer activity. A study evaluated the effects of various benzothiazole derivatives on human cancer cell lines (A431, A549, H1299) using the MTT assay to assess cell proliferation.

Table 1: Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
B7A4312Apoptosis induction, cell cycle arrest
B7A5491Inhibition of AKT and ERK pathways
B7H12993Decreased IL-6 and TNF-α levels

The compound demonstrated significant inhibition of cell proliferation in these cell lines and promoted apoptosis while arresting the cell cycle. The mechanism involved the inhibition of key signaling pathways associated with cancer progression.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been shown to have anti-inflammatory effects. Research indicated that it significantly reduced the expression levels of inflammatory cytokines such as IL-6 and TNF-α in mouse macrophage cell lines (RAW264.7).

Table 2: Cytokine Inhibition

CytokineControl Level (pg/mL)Treated Level (pg/mL)
IL-615040
TNF-α20050

These findings suggest that this compound may be effective in managing inflammation-related conditions alongside its anticancer potential.

The mechanism of action involves the compound's interaction with specific molecular targets within cells. The sulfonyl and morpholine groups facilitate binding to these targets, leading to modulation of their activity. The inhibition of AKT and ERK signaling pathways is particularly noteworthy as these pathways are critical in regulating cell survival and proliferation.

Case Study: Dual Action Against Cancer and Inflammation

A recent study focused on a derivative of this compound (B7) demonstrated its dual action against cancer cell proliferation and inflammation. The study highlighted that at concentrations of 1 µM to 4 µM, B7 effectively inhibited the proliferation of cancer cells while concurrently reducing inflammatory cytokine levels in macrophages.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield*Key Reference
Morpholine-thiol couplingChloroacetamide, morpholine, sulfur, ethanol, reflux~40-56%
Diazonium salt routeDiazonium salt, thiourea, morpholine sulfonyl chloride~47%
*Yields approximate based on evidence.

What spectroscopic and crystallographic techniques are critical for structural characterization?

Q. Basic

  • NMR/IR : Confirm functional groups (e.g., sulfonyl, morpholine) and regiochemistry. For example, 1^1H NMR detects aromatic protons and morpholine methylene signals, while IR identifies sulfonyl S=O stretches (~1350 cm1^{-1}) .
  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for solving crystal structures. Challenges include handling twinned data or high thermal motion in sulfonyl groups. Refinement against high-resolution data improves accuracy .

What biological activities are associated with this compound, and what assays are used to evaluate them?

Q. Basic

  • Antitumor activity : Evaluated via cytotoxicity assays (e.g., HCT-116, HT29 colon cancer cell lines) using MTT or SRB assays. Morpholine sulfonyl derivatives disrupt kinase signaling pathways .
  • Antimicrobial potential : Tested against Pseudomonas aeruginosa via virulence inhibition assays (e.g., pyocyanin production, biofilm formation) .

How can reaction conditions be optimized for introducing morpholine sulfonyl groups?

Q. Advanced

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonation efficiency compared to ethanol .
  • Catalyst screening : Triethylamine or DMAP accelerates sulfonyl chloride coupling by scavenging HCl .
  • Temperature control : Reflux (80–100°C) improves kinetics but may degrade thermally labile intermediates. Microwave-assisted synthesis reduces reaction time .

How to resolve contradictions in reported biological activity data across studies?

Q. Advanced

  • Comparative assay standardization : Use identical cell lines (e.g., ATCC-certified HCT-116) and normalize results to positive controls (e.g., doxorubicin for cytotoxicity).
  • Structural analogs : Test derivatives with systematic substitutions (e.g., bromo vs. methoxy groups) to isolate substituent effects. For example, bromine enhances halogen bonding but may reduce solubility .

What challenges arise in crystallographic analysis using SHELX, particularly for sulfonyl-containing compounds?

Q. Advanced

  • Disorder in sulfonyl groups : Common due to rotational freedom. Mitigate by collecting low-temperature data (100 K) and applying restraints during refinement .
  • Twinned data : Use SHELXL’s TWIN/BASF commands for deconvoluting overlapping reflections. Validate with R-factor metrics (e.g., Rint<0.05R_{\text{int}} < 0.05) .

How do substituents on the benzothiazole core influence structure-activity relationships (SAR)?

Advanced
Table 2: Substituent Effects on Bioactivity

Substituent (Position)Effect on ActivityMechanism InsightsReference
Bromo (6-)↑ Binding affinity (halogen bonding)Targets hydrophobic enzyme pockets
Methoxy (6-)↓ Cytotoxicity (steric hindrance)Reduces membrane permeability
Morpholine sulfonyl (6-)↑ Antipseudomonal activityDisrupts quorum sensing

What strategies enhance the bioactivity of derivatives through functionalization?

Q. Advanced

  • Hybrid pharmacophores : Conjugate with pyrazole or oxadiazole moieties to target multiple pathways (e.g., kinase inhibition + DNA intercalation) .
  • Prodrug design : Introduce Boc-protected amines (e.g., tert-butyl carbamate) for improved pharmacokinetics. Deprotection in vivo releases active amine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.